

# In-Depth Technical Guide to N-deacetyl-N-formylcolchicine

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## Compound of Interest

Compound Name: *N-deacetyl-N-formylcolchicine*

Cat. No.: B193303

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## Core Structure and Chemical Properties

**N-deacetyl-N-formylcolchicine**, also known by its synonym Gloriosine, is a naturally occurring alkaloid and a derivative of colchicine.<sup>[1][2][3]</sup> It is characterized by the replacement of the acetyl group on the B-ring's amino group with a formyl group. This modification influences its biological activity and physical properties. The compound is of significant interest in medicinal chemistry and pharmacology, particularly for its potential applications in oncology due to its effects on cell division and apoptosis.<sup>[1]</sup>

The fundamental structure of **N-deacetyl-N-formylcolchicine** is built upon a complex tricyclic system. Its chemical formula is C<sub>21</sub>H<sub>23</sub>NO<sub>6</sub>, and it has a molecular weight of approximately 385.41 g/mol.<sup>[3][4]</sup>

Table 1: Chemical Identifiers and Properties of **N-deacetyl-N-formylcolchicine**

Property	Value	Source(s)
Molecular Formula	C21H23NO6	[3][4]
Molecular Weight	385.41 g/mol	[3][4]
CAS Number	7411-12-3	[2][4]
SMILES	<chem>O(C)C1=C2C=3C(--INVALID-LINK--CCC2=CC(OC)=C1OC)=CC(=O)C(OC)=CC3</chem>	[5]
InChI	InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1	[3]
InChIKey	HDSXDWASQCHADG-HNNXBMFYSA-N	[3]
IUPAC Name	N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide	[5]
Appearance	Yellow to Dark Yellow Solid	[3]
Purity (typical)	>95% (HPLC)	

## Biological Activity and Mechanism of Action

The primary mechanism of action of **N-deacetyl-N-formylcolchicine**, similar to its parent compound colchicine, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, **N-deacetyl-N-formylcolchicine** disrupts the dynamic equilibrium of microtubule

assembly and disassembly. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis (programmed cell death).[6]

The disruption of the microtubule network is a well-established strategy in cancer therapy. The ability of **N-deacetyl-N-formylcolchicine** to act as a tubulin polymerization inhibitor makes it a compound of interest for the development of novel anticancer agents.[6]

## Cytotoxicity Data

**N-deacetyl-N-formylcolchicine** has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.

Table 2: Cytotoxicity (IC50) of **N-deacetyl-N-formylcolchicine** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)
HTB-26	Breast Cancer (highly aggressive)	10 - 50
PC-3	Pancreatic Cancer	10 - 50
HepG2	Hepatocellular Carcinoma	10 - 50
HCT116	Colorectal Cancer	22.4

Note: The data presented is a summary from available literature and may vary depending on the specific experimental conditions.

## Experimental Protocols

### Synthesis of N-deacetyl-N-formylcolchicine

A common method for the synthesis of **N-deacetyl-N-formylcolchicine** involves the N-formylation of N-deacetylcolchicine (also known as colchicine amine).

Protocol: N-formylation of N-deacetylcolchicine using Formic Acid

- Reactants:
  - N-deacetylcolchicine (1 equivalent)
  - 85% Formic acid (1.2 - 2.0 equivalents)
  - Toluene (as solvent)
- Procedure: a. Dissolve N-deacetylcolchicine in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. b. Add 85% formic acid to the reaction mixture. c. Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. Continue refluxing until the starting material (N-deacetylcolchicine) is no longer detectable by TLC. e. After the reaction is complete, allow the mixture to cool to room temperature. f. Remove the toluene under reduced pressure using a rotary evaporator. g. The resulting crude **N-deacetyl-N-formylcolchicine** can be purified by column chromatography on silica gel if necessary.<sup>[7]</sup>

## Isolation from *Gloriosa superba*

**N-deacetyl-N-formylcolchicine** can be isolated from the seeds and tubers of *Gloriosa superba*, a flowering plant. The general procedure involves solvent extraction followed by chromatographic purification.

Protocol: General Alkaloid Extraction from *Gloriosa superba*

- Plant Material: Dried and powdered seeds or tubers of *Gloriosa superba*.
- Extraction: a. The powdered plant material is subjected to extraction with a suitable solvent. A mixture of water and alcohol (e.g., 50:50 water:ethanol) has been reported to be effective for colchicine and related alkaloids. b. Maceration or Soxhlet extraction can be employed. For larger scale extractions, percolation may be used.
- Purification: a. The crude extract is concentrated under reduced pressure. b. The concentrated extract is then subjected to a series of liquid-liquid extractions to partition the alkaloids and remove impurities. c. Final purification is typically achieved using column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing

polarity. d. Fractions are collected and analyzed by TLC or HPLC to identify and isolate **N-deacetyl-N-formylcolchicine**.

## Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

- Materials:
  - Purified tubulin protein
  - Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>)
  - GTP (Guanosine triphosphate)
  - **N-deacetyl-N-formylcolchicine** (dissolved in a suitable solvent like DMSO)
  - A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
- Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer on ice. b. Add GTP to the reaction mixture. c. Add different concentrations of **N-deacetyl-N-formylcolchicine** or the vehicle control (DMSO) to the reaction wells. d. Initiate polymerization by raising the temperature to 37°C. e. Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin. f. The inhibitory effect of **N-deacetyl-N-formylcolchicine** is determined by comparing the rate and extent of polymerization in its presence to the control.[8][9]

## Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Protocol: Annexin V-FITC Apoptosis Assay

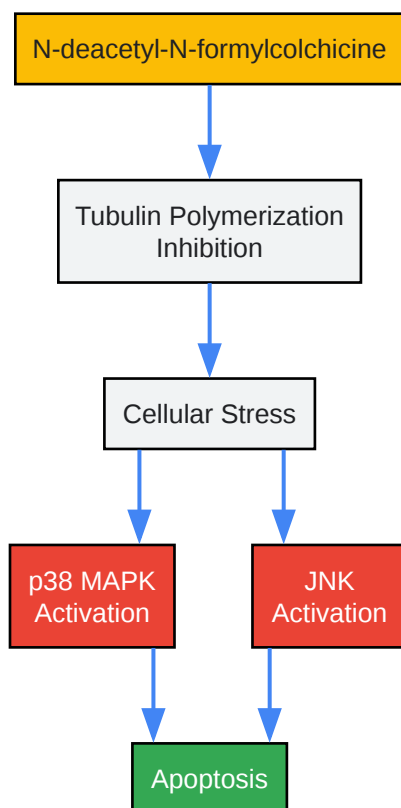
- Cell Culture and Treatment: a. Seed the desired cancer cell line in a culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of **N-deacetyl-N-formylcolchicine** for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
- Cell Staining: a. Harvest the cells (including both adherent and floating cells). b. Wash the cells with cold phosphate-buffered saline (PBS). c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The cell population will be differentiated into four quadrants:
  - Annexin V- / PI- (Live cells)
  - Annexin V+ / PI- (Early apoptotic cells)
  - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
  - Annexin V- / PI+ (Necrotic cells)c. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by **N-deacetyl-N-formylcolchicine**.

## Signaling Pathways

While direct studies on the specific effects of **N-deacetyl-N-formylcolchicine** on signaling pathways are limited, the known mechanism of its parent compound, colchicine, provides valuable insights. The disruption of microtubule dynamics by colchicine and its derivatives can trigger a cascade of downstream signaling events.

### Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies on colchicine have shown that it can activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are generally associated with stress responses and apoptosis. The activation of these pathways is a likely consequence of the cellular stress induced by microtubule disruption.

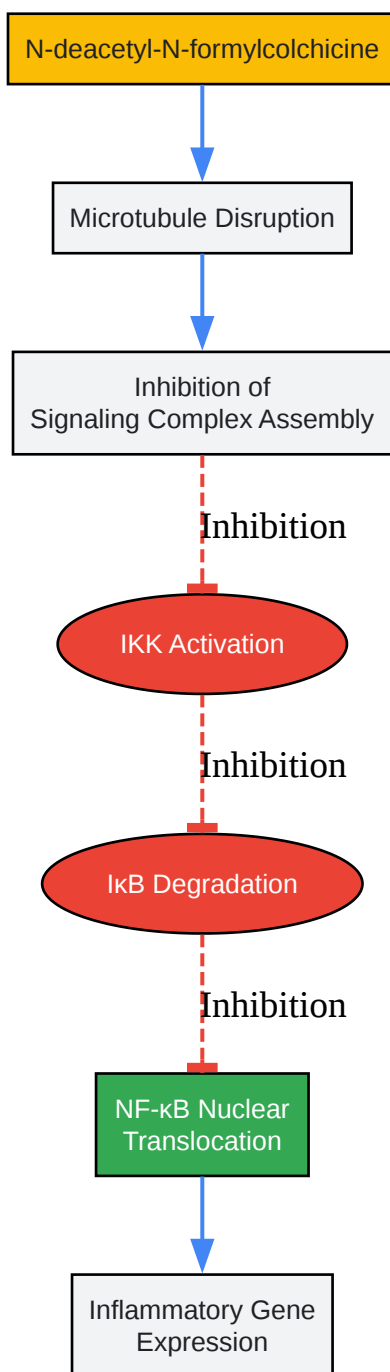


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Caption: Postulated MAPK signaling cascade initiated by **N-deacetyl-N-formylcolchicine**.

## NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway plays a key role in inflammation, immunity, and cell survival. Colchicine has been shown to inhibit the activation of the NF- $\kappa$ B pathway. This inhibition is thought to contribute to its anti-inflammatory effects. The disruption of microtubule-dependent cellular processes may interfere with the signaling components required for NF- $\kappa$ B activation.



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